2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethanamine chain attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with cyclopropylamine under basic conditions. The reaction is typically carried out in ethanol, and the product is obtained in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Analyse Chemischer Reaktionen
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol as a solvent, basic or acidic conditions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound lacks the cyclopropyl group and has different reactivity and biological properties.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds have a different heterocyclic structure and exhibit different biological activities.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound has a more complex structure and is used in different applications, such as click chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H14N4 |
---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(1-cyclopropyl-5-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-6-8(4-5-9)10-11-12(6)7-2-3-7/h7H,2-5,9H2,1H3 |
InChI-Schlüssel |
ULVYNZWTZNKWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2CC2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.